
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a styryl group with hydroxyl substitutions, a pyran ring, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of a base to form the styryl intermediate. This intermediate is then subjected to cyclization reactions to form the pyran ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated products.
科学研究应用
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific functional properties.
作用机制
The mechanism of action of (E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The compound’s ability to form stable complexes with metal ions also plays a role in its biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxycinnamic acid: Shares the styryl group but lacks the pyran ring.
Coumarin derivatives: Contain the pyran ring but differ in the substitution pattern.
Uniqueness
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid is unique due to its combination of a styryl group with hydroxyl substitutions, a pyran ring, and a carboxylic acid group. This structural complexity allows for a wide range of chemical reactions and applications, distinguishing it from simpler analogs.
属性
分子式 |
C14H10O6 |
|---|---|
分子量 |
274.22 g/mol |
IUPAC 名称 |
4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C14H10O6/c15-10-4-3-8(5-11(10)16)1-2-9-6-12(14(18)19)20-13(17)7-9/h1-7,15-16H,(H,18,19)/b2-1+ |
InChI 键 |
ZUIOVKAJONGJHT-OWOJBTEDSA-N |
手性 SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=O)OC(=C2)C(=O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C=CC2=CC(=O)OC(=C2)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


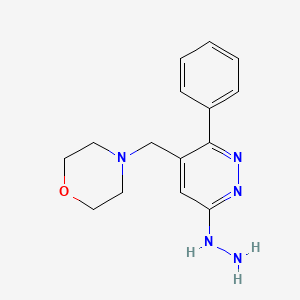





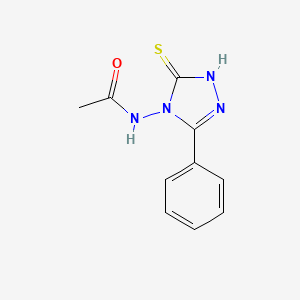
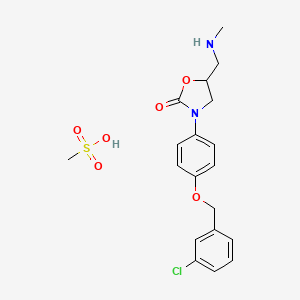

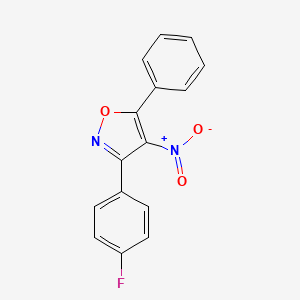
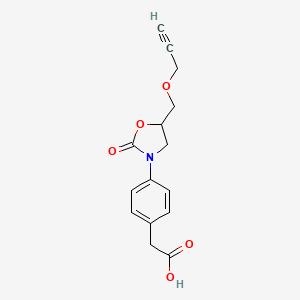

![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
![Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B12913715.png)
